![molecular formula C10H16N2O3 B1431728 6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1394631-64-1](/img/structure/B1431728.png)
6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Overview
Description
“6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione” is a chemical compound with the molecular formula C10H16N2O3 . It has a molecular weight of 212.25 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO2/c1-9(2)6-11(5-8(13)12-11)7-10(3,4)14-9/h5-7H2,1-4H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
1. Solid-Phase Synthesis of Base-Sensitive Oligonucleotides
6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione has been utilized in the synthesis of base-sensitive oligonucleotides. Leisvuori et al. (2008) described its reaction with alcohols, producing a tether with a free carboxy group for anchoring to resins and a structural motif allowing mild release of target alcohol. This methodology was applied to synthesize oligonucleotides bearing biodegradable phosphate protection, demonstrating its relevance in nucleoside derivatization and solid-phase synthesis (Leisvuori, Poijärvi-Virta, Virta, & Lönnberg, 2008).
2. Synthesis of Diazaspiro and Tetrazaspiro Derivatives
Farag et al. (2008) explored the synthesis of various diazaspiro and tetrazaspiro derivatives through cycloaddition and subsequent reactions. This research highlights the compound's utility in creating structurally diverse and potentially biologically active derivatives, demonstrating its versatility in organic synthesis (Farag, Elkholy, & Ali, 2008).
3. Mn(III)-Based Synthesis of Oxa-azaspiro Diones
Huynh, Nguyen, and Nishino (2017) reported the successful synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using a Mn(III)-based reaction. This process maintains the integrity of the pyrrolidinedione ring, contributing to the structural variety of spirocyclic compounds, indicating its significance in advanced organic synthesis techniques (Huynh, Nguyen, & Nishino, 2017).
4. Cascade Route to Dioxa-diazaspiro Diones
Nazarian and Forsyth (2021) developed a cascade route to 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones, starting from N,O-diacyl hydroxylamines. This method highlights the compound's potential in efficient, multi-step organic syntheses, producing structurally diverse spirocyclic compounds (Nazarian & Forsyth, 2021).
5. Development of New Muscarinic Agonists
Tsukamoto et al. (1993) synthesized spirooxazolidine-2,4-dione derivatives related to muscarinic agonists. This study indicates the compound's relevance in the development of potential therapeutic agents, particularly in designing new drugs for dementia (Tsukamoto, Ichihara, Wanibuchi, Usuda, Hidaka, Harada, & Tamura, 1993).
6. Synthesis of New Polymers
Zhou et al. (2006) described the synthesis of new polyether and poly(ether ketone)s containing 1,6-diazaspiro[4.4]nonane-2,7-dione in the polymer backbone. This research highlights the compound's applicability in developing new materials with excellent thermo-oxidative stability and potential applications in various industries (Zhou, Bucio, Venumbaka, Fitch, & Cassidy, 2006).
properties
IUPAC Name |
6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-8(2)5-10(9(3,4)15-8)6(13)11-7(14)12-10/h5H2,1-4H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDELSQQYRLVNLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C(=O)NC(=O)N2)C(O1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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